[4-(4-Methoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid
Overview
Description
4-(4-Methoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid, also known as 4-MTA, is an organic compound in the class of thiazoles. It is a synthetic compound that has been used in scientific research since the early 1970s, primarily as a reagent in organic synthesis. In recent years, 4-MTA has been studied for its potential applications in medicinal chemistry and pharmacology.
Scientific Research Applications
Antitumor Activity
Thiazoles, which form part of the core structure of the compound , have been reported to possess antitumor and cytotoxic activities. A series of thiazole derivatives were synthesized and demonstrated potent effects on human tumor cell lines, particularly prostate cancer .
Insulin Release Stimulation
Thiazole derivatives have also been tested for their ability to stimulate insulin release and glucose uptake. Morpholino thiazolyl-2,4-thiazolidinediones, produced via a related synthesis process, were found to be effective in stimulating these biological processes .
Synthesis of Novel Compounds
The thiazole core is also involved in the synthesis of previously unknown compounds with potential therapeutic applications. For example, a one-pot cascade method was used for the synthesis of a compound with a similar structure to the one you’re interested in, indicating its utility in creating new molecules for further research .
Mechanism of Action
Mode of Action
Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Given the compound’s structure, it may potentially interfere with pathways involving aromatic compounds or thiazole-containing enzymes .
Pharmacokinetics
The thiazole ring and acetic acid moiety may also influence its metabolism and excretion .
Result of Action
Based on its structure, it may potentially interact with cellular targets leading to changes in cellular function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-[4-(4-Methoxyphenyl)-2-(methylamino)-1,3-thiazol-5-yl]acetic acid. For example, the pH of the environment may affect the ionization state of the compound, which can influence its absorption and distribution in the body .
properties
IUPAC Name |
2-[4-(4-methoxyphenyl)-2-(methylamino)-1,3-thiazol-5-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-14-13-15-12(10(19-13)7-11(16)17)8-3-5-9(18-2)6-4-8/h3-6H,7H2,1-2H3,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNIKEFAYAHXDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=C(S1)CC(=O)O)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001195462 | |
Record name | 4-(4-Methoxyphenyl)-2-(methylamino)-5-thiazoleacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001195462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Methoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid | |
CAS RN |
1019107-99-3 | |
Record name | 4-(4-Methoxyphenyl)-2-(methylamino)-5-thiazoleacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1019107-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Methoxyphenyl)-2-(methylamino)-5-thiazoleacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001195462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.